N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide, although having a non-preferred name, is an intriguing N-heterocyclic ligand.
- It is synthesized via the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .
- The compound’s structure features an azomethine group (–HC=N–) that serves as a flexible donor for metal ion chelation.
Preparation Methods
- Synthetic routes: Condensation of 4-oxopiperidine-1-carbohydrazide with 2-hydroxynaphthalene-1-carbaldehyde.
- Reaction conditions: Ethanol as the solvent.
- Industrial production methods are not explicitly mentioned in the available literature.
Chemical Reactions Analysis
- Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents: Specific reagents are not specified, but typical hydrazone reactions involve acid-catalyzed condensation.
- Major products: These depend on the specific reaction conditions and metal complexes formed.
Scientific Research Applications
Chemistry: N-heterocyclic ligands like this one play a crucial role in metal coordination chemistry and catalysis.
Medicine: Investigate its antimicrobial properties (as observed in vitro) .
Industry: Possible use in materials science or as a ligand in metal-based catalysts.
Mechanism of Action
- The compound’s effects likely involve interactions with molecular targets.
- Molecular pathways: Not explicitly reported, but further research could elucidate this.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14-6-9-16(10-7-14)21-13-20(25)23-22-12-18-17-5-3-2-4-15(17)8-11-19(18)24/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
ZPASLNQVRHEQKI-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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